molecular formula C18H14FN3O2S2 B3639797 3-fluoro-N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide

3-fluoro-N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide

Cat. No.: B3639797
M. Wt: 387.5 g/mol
InChI Key: ZJCOIQPOIXOQOW-UHFFFAOYSA-N
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Description

3-fluoro-N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide is a complex organic compound that features a unique combination of functional groups, including a fluorine atom, a methoxyphenyl group, and a thiazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with 3-fluoro-4-methoxyacetophenone, which undergoes a series of reactions including thiazole formation and subsequent functional group modifications .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the thiazole ring or other functional groups.

    Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-fluoro-N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.

    Industry: The compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide involves its interaction with specific molecular targets. The thiazole ring and other functional groups can bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with proteins involved in signal transduction or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-(3-methoxyphenyl)benzamide
  • 3-fluoro-N-(4-methylphenyl)benzamide
  • 2-fluoro-N-(4-methoxyphenyl)benzamide

Uniqueness

What sets 3-fluoro-N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide apart from similar compounds is the presence of the thiazole ring, which imparts unique biological activities and chemical reactivity. The combination of fluorine and methoxy groups also enhances its potential interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-fluoro-N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2S2/c1-24-14-7-5-11(6-8-14)15-10-26-18(20-15)22-17(25)21-16(23)12-3-2-4-13(19)9-12/h2-10H,1H3,(H2,20,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCOIQPOIXOQOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-fluoro-N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide
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3-fluoro-N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide
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3-fluoro-N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide
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3-fluoro-N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide
Reactant of Route 5
3-fluoro-N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide
Reactant of Route 6
3-fluoro-N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide

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